Triphosphopyridine nucleotide
Overview
Description
Nicotinamide adenine dinucleotide phosphate (hydrate) is a coenzyme that plays a crucial role in various biochemical processes. It is involved in anabolic reactions, such as the Calvin cycle and lipid and nucleic acid syntheses, which require nicotinamide adenine dinucleotide phosphate (hydrate) as a reducing agent . This compound is essential for all forms of cellular life and is involved in oxidation-reduction reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotinamide adenine dinucleotide phosphate (hydrate) is synthesized from nicotinamide adenine dinucleotide (NAD) through the addition of a phosphate group at the 2’ position of the ribose ring that carries the adenine moiety . This reaction is catalyzed by the enzyme NAD kinase. The synthesis can occur via the de-novo pathway or the salvage pathway, with the latter involving the conversion of nicotinamide to nicotinamide adenine dinucleotide phosphate (hydrate) through the action of ADP-ribosyl cyclase .
Industrial Production Methods: Industrial production of nicotinamide adenine dinucleotide phosphate (hydrate) typically involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzymes required for the synthesis of nicotinamide adenine dinucleotide phosphate (hydrate). The fermentation broth is then processed to extract and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Nicotinamide adenine dinucleotide phosphate (hydrate) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In its oxidized form, it acts as an electron acceptor, while in its reduced form (NADPH), it acts as an electron donor .
Common Reagents and Conditions: Common reagents used in reactions involving nicotinamide adenine dinucleotide phosphate (hydrate) include glucose-6-phosphate dehydrogenase, which catalyzes the reduction of nicotinamide adenine dinucleotide phosphate (hydrate) to NADPH in the pentose phosphate pathway . Other enzymes, such as NADP+ phosphatase, can convert NADPH back to NADH to maintain a balance .
Major Products Formed: The major products formed from reactions involving nicotinamide adenine dinucleotide phosphate (hydrate) include NADPH, which is used in various biosynthetic pathways, and nicotinamide, which is a product of NADP+ hydrolysis .
Scientific Research Applications
Nicotinamide adenine dinucleotide phosphate (hydrate) has numerous scientific research applications. In chemistry, it is used as a coenzyme in redox reactions. In biology, it plays a vital role in cellular metabolism and energy production. In medicine, it is studied for its potential therapeutic effects in conditions such as ischemic stroke, where it has been shown to provide neuroprotection by reducing oxidative stress . In industry, it is used in the production of various biochemicals through microbial fermentation processes .
Mechanism of Action
Nicotinamide adenine dinucleotide phosphate (hydrate) exerts its effects by acting as a coenzyme in redox reactions. It transfers electrons and hydrogen atoms to various substrates, facilitating their reduction. This process is crucial for maintaining cellular redox homeostasis and regulating biosynthetic metabolism . The molecular targets of nicotinamide adenine dinucleotide phosphate (hydrate) include enzymes such as glucose-6-phosphate dehydrogenase and NADP+ phosphatase .
Comparison with Similar Compounds
Nicotinamide adenine dinucleotide phosphate (hydrate) is similar to nicotinamide adenine dinucleotide (NAD) in that both are coenzymes involved in redox reactions. nicotinamide adenine dinucleotide phosphate (hydrate) has an additional phosphate group, which allows it to participate in different biochemical pathways . Other similar compounds include flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), which also function as electron carriers in redox reactions .
List of Similar Compounds
- Nicotinamide adenine dinucleotide (NAD)
- Flavin adenine dinucleotide (FAD)
- Flavin mononucleotide (FMN)
Properties
IUPAC Name |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLXINKUBYWONI-NNYOXOHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N7O17P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50889327 | |
Record name | Nicotinamide-adenine dinucleotide phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50889327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
743.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Grayish-white solid; [Merck Index], Solid | |
Record name | NADP | |
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Record name | NADP | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53-59-8 | |
Record name | NADP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | NADP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicotinamide adenine dinucleotide phosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03461 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nicotinamide-adenine dinucleotide phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50889327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nadide phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.163 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NADP | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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